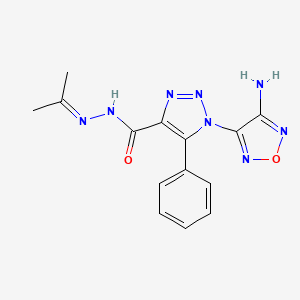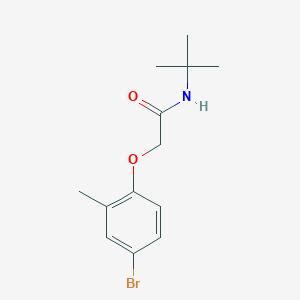
2-(4-bromo-2-methylphenoxy)-N-(tert-butyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-(tert-butyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as BVT.74389, and it is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in insulin signaling and glucose homeostasis, making it an attractive target for the treatment of diabetes and other metabolic disorders.
Mécanisme D'action
2-(4-bromo-2-methylphenoxy)-N-(tert-butyl)acetamide is an enzyme that negatively regulates insulin signaling by dephosphorylating key tyrosine residues on insulin receptor substrate proteins. This leads to decreased insulin sensitivity and impaired glucose uptake in target tissues. BVT.74389 works by selectively inhibiting this compound activity, thereby enhancing insulin signaling and improving glucose homeostasis.
Biochemical and Physiological Effects:
BVT.74389 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In vitro studies have also demonstrated that BVT.74389 can increase glucose uptake and glycogen synthesis in adipocytes and skeletal muscle cells. These effects are thought to be mediated by the enhanced insulin signaling resulting from this compound inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BVT.74389 is its selectivity for 2-(4-bromo-2-methylphenoxy)-N-(tert-butyl)acetamide, which reduces the risk of off-target effects. However, the moderate yield and purity of the synthesis may limit its use in certain experiments. Additionally, the lack of information on the pharmacokinetics and pharmacodynamics of BVT.74389 may make it difficult to translate preclinical findings to clinical trials.
Orientations Futures
There are several potential future directions for research on BVT.74389. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of BVT.74389, including its bioavailability and half-life in vivo. Additionally, further studies are needed to evaluate the safety and efficacy of BVT.74389 in human clinical trials, as well as its potential for combination therapy with other drugs targeting the insulin signaling pathway.
Méthodes De Synthèse
The synthesis of BVT.74389 involves several steps, starting with the reaction of 4-bromo-2-methylphenol with tert-butylamine to form the corresponding amine. The amine is then reacted with ethyl chloroacetate to produce the intermediate ester, which is subsequently hydrolyzed to the final product, BVT.74389. The overall yield of the synthesis is moderate, but the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
BVT.74389 has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. In vitro studies have shown that BVT.74389 can selectively inhibit 2-(4-bromo-2-methylphenoxy)-N-(tert-butyl)acetamide activity, leading to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models have demonstrated that BVT.74389 can improve glucose tolerance and reduce insulin resistance, without causing significant adverse effects.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-7-10(14)5-6-11(9)17-8-12(16)15-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFIHROUWOTKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-furyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5784921.png)
![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)

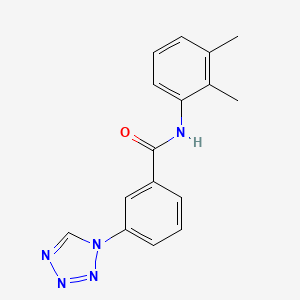
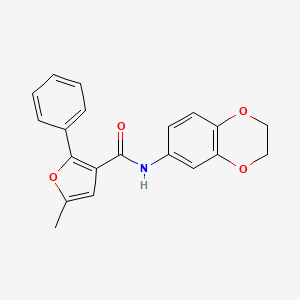
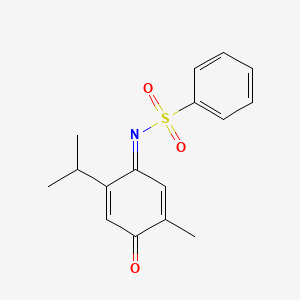
![5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5784974.png)

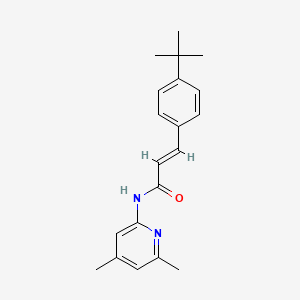
![3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)

![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5785028.png)
